

Application Notes and Protocols for NF864 in In Vitro Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NF864

Cat. No.: B15138170

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These application notes provide detailed information and protocols for the use of **NF864**, a potent and selective P2X1 receptor antagonist, in various in vitro experimental settings. **NF864**, a suramin analogue, is a valuable tool for investigating the physiological and pathological roles of the P2X1 purinergic receptor.

Introduction

NF864 is a powerful antagonist of the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). P2X1 receptors are predominantly expressed on platelets and smooth muscle cells and are implicated in processes such as thrombosis, vasoconstriction, and inflammation. **NF864**'s high potency and selectivity make it an excellent candidate for dissecting the specific contributions of P2X1 receptor signaling in complex biological systems.

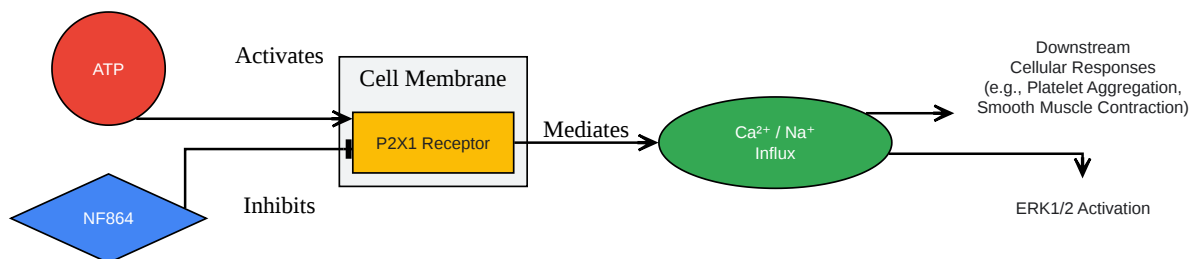
Data Presentation

The following table summarizes the quantitative data for **NF864** and its close analogue, NF449, providing key potency values for P2X1 receptor inhibition.

Compound	Parameter	Value	Assay System	Reference
NF864	pA2	8.17	α,β -meATP-induced Ca^{2+} increase in human platelets	[1]
NF864	pA2	8.49	α,β -meATP-induced shape change in human platelets	[1]
NF449	IC50	0.05 nM	Human P2X1 receptors in <i>Xenopus</i> oocytes	[2]
NF449	IC50	~0.3 nM	Rat P2X1 receptors in HEK 293 cells	[1]

Signaling Pathways

The activation of the P2X1 receptor by its endogenous ligand, ATP, initiates a cascade of intracellular events. As a ligand-gated ion channel, the primary event is the influx of cations, predominantly Ca^{2+} and Na^{+} . This increase in intracellular calcium is a critical second messenger that triggers various downstream cellular responses. **NF864** exerts its inhibitory effect by blocking the binding of ATP to the P2X1 receptor, thereby preventing this ion influx and subsequent signaling. In some cell types, this calcium influx can lead to the activation of the ERK1/2 signaling pathway, which is involved in cell proliferation and differentiation.



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P2X1 Receptor Signaling Pathway and **NF864** Inhibition.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize the effects of **NF864**. These protocols are based on established methods for studying P2X1 receptor antagonists.

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol describes how to assess the inhibitory effect of **NF864** on platelet aggregation induced by a P2X1 receptor agonist.

Materials:

- **NF864**
- Platelet-rich plasma (PRP) or washed platelets
- P2X1 receptor agonist (e.g., α,β -methylene ATP)
- Platelet aggregation buffer (e.g., Tyrode's buffer)
- Light transmission aggregometer
- 3.2% sodium citrate (for blood collection)

Procedure:

- Platelet Preparation:
 - Collect whole blood into tubes containing 3.2% sodium citrate.
 - Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g for 15 minutes).
 - To obtain washed platelets, further process the PRP by pelleting and resuspending in a suitable buffer.
- Aggregation Measurement:
 - Place a sample of PRP or washed platelets into a cuvette with a stir bar in the aggregometer and establish a baseline light transmission.
 - Add the desired concentration of **NF864** to the cuvette and incubate for a specified time (e.g., 2-5 minutes).
 - Initiate platelet aggregation by adding a P2X1 receptor agonist.
 - Record the change in light transmission over time to measure the extent of aggregation.
- Data Analysis:
 - Calculate the percentage of aggregation inhibition for each concentration of **NF864** compared to a vehicle control.
 - Plot a dose-response curve to determine the IC50 value of **NF864**.

Protocol 2: Calcium Influx Assay

This assay measures the ability of **NF864** to block P2X1 receptor-mediated increases in intracellular calcium.

Materials:

- **NF864**

- Cells expressing P2X1 receptors (e.g., platelets, smooth muscle cells, or a recombinant cell line)
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
- P2X1 receptor agonist (e.g., α,β -methylene ATP)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
- Fluorometer or fluorescence plate reader

Procedure:

- Cell Preparation and Dye Loading:
 - Prepare a suspension of washed cells.
 - Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubation at 37°C.
- Fluorimetry:
 - Place the dye-loaded cells in a cuvette or a 96-well plate in the fluorometer.
 - Record the baseline fluorescence.
 - Add varying concentrations of **NF864** and incubate for a short period.
 - Add the P2X1 agonist to stimulate calcium influx and record the change in fluorescence.
- Data Analysis:
 - Quantify the change in fluorescence as a measure of intracellular calcium concentration.
 - Calculate the percentage of inhibition of the calcium response by **NF864** at different concentrations.
 - Determine the IC50 value from the dose-response curve.

Protocol 3: Cell Proliferation Assay (e.g., MTT Assay)

This protocol is for assessing the effect of **NF864** on the proliferation of cells where P2X1 receptor activation is linked to cell growth.

Materials:

- **NF864**
- A cell line with functional P2X1 receptors (e.g., T24 human bladder cancer cells).[\[1\]](#)
- Complete cell culture medium
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

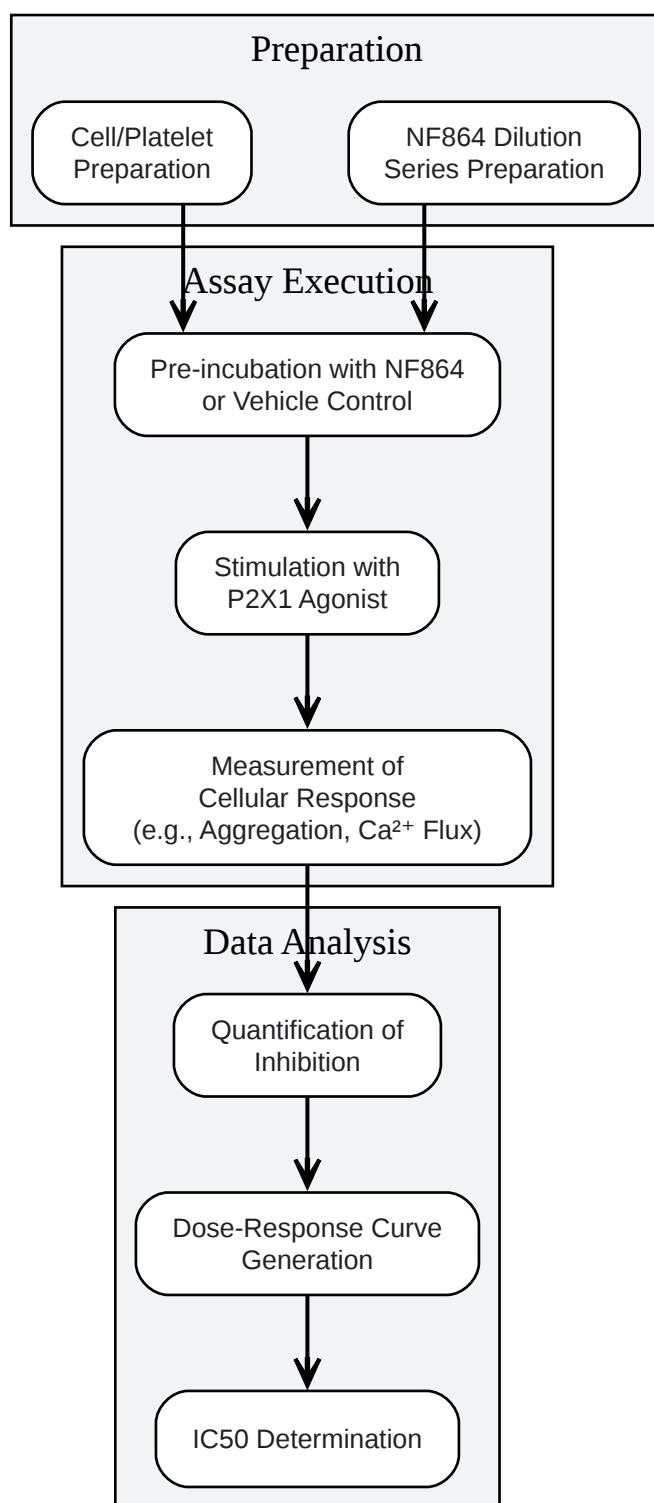
Procedure:

- Cell Seeding:
 - Seed the cells in a 96-well plate at a suitable density (e.g., 5×10^3 cells/well) and allow them to attach overnight.[\[1\]](#)
- **NF864** Treatment:
 - Prepare serial dilutions of **NF864** in the cell culture medium.
 - Replace the medium in the wells with the medium containing different concentrations of **NF864**. Include a vehicle control.
 - Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).[\[1\]](#)
- MTT Assay:

- Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
 - Generate a dose-response curve to determine the IC50 value of **NF864** for cell proliferation.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for evaluating a P2X1 receptor antagonist like **NF864** in an in vitro setting.



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General workflow for in vitro evaluation of **NF864**.

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References

- 1. benchchem.com [benchchem.com]
- 2. NF449, a novel picomolar potency antagonist at human P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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